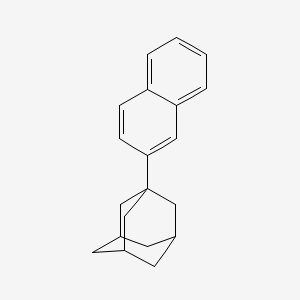

1-(Naphthalen-2-YL)adamantane

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22 |

|---|---|

Molecular Weight |

262.4 g/mol |

IUPAC Name |

1-naphthalen-2-yladamantane |

InChI |

InChI=1S/C20H22/c1-2-4-18-10-19(6-5-17(18)3-1)20-11-14-7-15(12-20)9-16(8-14)13-20/h1-6,10,14-16H,7-9,11-13H2 |

InChI Key |

MMONGWKFKMTXRL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthalen 2 Yl Adamantane and Its Derivatives

Strategies for Carbon-Carbon Bond Formation between Adamantane (B196018) and Naphthalene (B1677914) Moieties

The construction of the key carbon-carbon bond linking the adamantane and naphthalene units is the central challenge in synthesizing 1-(naphthalen-2-yl)adamantane. Several synthetic strategies have been effectively employed to achieve this linkage.

Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or its ester) with an organohalide. libretexts.org For the synthesis of adamantane-substituted naphthalenes, this can involve the reaction of an adamantylboronic acid with a halogenated naphthalene or, conversely, a naphthylboronic acid with a halogenated adamantane. researchgate.net

A plausible route for a derivative, 1-(6-methoxynaphthalen-2-yl)adamantane, involves the palladium-catalyzed coupling of 1-bromoadamantane (B121549) with 6-methoxy-2-naphthylboronic acid. vulcanchem.com The efficiency of such couplings can be influenced by the choice of catalyst, base, and solvent. For instance, the use of Pd(PPh₃)₄ and cesium carbonate has been noted to enhance coupling efficiency in similar systems. vulcanchem.com The steric bulk of the adamantyl group often necessitates higher reaction temperatures, typically above 100°C, to overcome steric hindrance. vulcanchem.com

The general mechanism for Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Key Parameters in Suzuki-Miyaura Coupling for Adamantane-Naphthalene Linkage

| Parameter | Role/Consideration | Example |

|---|---|---|

| Palladium Catalyst | Facilitates the cross-coupling reaction. | Pd(PPh₃)₄, NiSO₄·6H₂O/L (for similar couplings) vulcanchem.comnih.gov |

| Organoboron Reagent | Source of the nucleophilic carbon. | 6-methoxy-2-naphthylboronic acid vulcanchem.com |

| Organohalide | Electrophilic coupling partner. | 1-Bromoadamantane vulcanchem.com |

| Base | Activates the organoboron species. | Cesium carbonate, Potassium carbonate vulcanchem.com |

| Solvent | Affects solubility and reaction kinetics. | Dioxane, Water (in some systems) nih.govrsc.org |

| Temperature | Often elevated to overcome steric hindrance. | >100°C vulcanchem.com |

Annulation and Cyclization Reactions

Annulation and cyclization reactions represent another powerful strategy for constructing the adamantane-naphthalene framework. This can involve building one of the ring systems onto the other. An innovative adamantane-annulation strategy involves a two-step transformation using metalated arenes and 4-protoadamantanone. researchgate.net This method leads to the formation of adamantane-annulated arenes through the intramolecular cyclization of aryl cation intermediates that are stabilized by the adamantane scaffold. researchgate.net

For example, the synthesis of an adamantane-annulated biphenyl (B1667301) was achieved from ortho-bromobiphenyl. researchgate.net Subsequent cyclization, often promoted by a strong acid like trifluoroacetic acid, yields the final annulated product. researchgate.net This approach offers a route to complex polycyclic aromatic hydrocarbons. researchgate.net

Another approach involves the electrophilic cyclization of arene-containing propargylic alcohols. nih.gov While not directly forming this compound, this methodology demonstrates the principle of building a naphthalene ring system from a precursor already bearing a key substituent. For instance, cyclization of a 2-naphthyl alkynol can occur selectively at the 1-position of the naphthalene ring. nih.gov

Functional Group Interconversions on Precursor Molecules

Functional group interconversions (FGIs) are essential steps in multi-step syntheses, allowing for the transformation of one functional group into another to facilitate subsequent reactions or to arrive at the final target molecule. solubilityofthings.comimperial.ac.uk In the context of this compound synthesis, FGIs can be used to prepare the necessary precursors for coupling or cyclization reactions.

For example, the preparation of 1-bromoadamantane, a common precursor for cross-coupling reactions, is achieved through the bromination of adamantane. vulcanchem.com Similarly, the synthesis of 6-methoxy-2-naphthylboronic acid would involve the methoxylation of 2-naphthol (B1666908) followed by a borylation step. vulcanchem.com

The conversion of alcohols to good leaving groups like halides or sulfonates is a common FGI. vanderbilt.edu For instance, an alcohol can be converted to a halide using reagents like thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). vanderbilt.edu These halogenated intermediates can then participate in reactions like the Suzuki-Miyaura coupling.

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity, the control of where a reaction occurs on a molecule with multiple potential reaction sites, is a critical consideration in the synthesis of this compound. In the naphthalene ring system, substitution can occur at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. Directing the adamantyl group specifically to the 2-position of the naphthalene ring is a key challenge.

In cross-coupling reactions, the regioselectivity is predetermined by the position of the halogen or boronic acid on the naphthalene precursor. For instance, to synthesize the 2-substituted product, 2-bromonaphthalene (B93597) or 2-naphthylboronic acid would be used.

In electrophilic cyclization reactions, the regioselectivity is governed by the electronic and steric properties of the naphthalene precursor. For example, in the cyclization of a 3-methoxyphenyl (B12655295) alkynol, the reaction occurs preferentially at the position para to the electron-donating methoxy (B1213986) group. nih.gov When a 2-naphthyl alkynol is cyclized, ring closure happens selectively at the 1-position. nih.gov

Due to the achiral nature of both adamantane and naphthalene, and the direct C-C bond between them in the target molecule, stereochemical control is not a primary concern in the synthesis of this compound itself. However, for derivatives with chiral centers on either the adamantane or naphthalene moiety, or on substituents, stereoselective synthesis would become a significant challenge.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles aims to make chemical processes more environmentally benign. This includes using less hazardous materials, improving energy efficiency, and reducing waste. In the synthesis of adamantane derivatives, several green approaches have been explored.

One key principle is the use of solvent-free reaction conditions or more environmentally friendly solvents like water. nih.govrsc.org For example, a green synthesis of adamantane-containing dihydropyrimidine (B8664642) derivatives has been reported under solvent-free conditions, which significantly improves the reaction yield and time. rsc.org Nickel-catalyzed Suzuki-Miyaura couplings have also been successfully carried out in water. nih.gov

Another principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Cascade reactions, where multiple bond-forming events occur in a single operation, are highly atom-economical. nih.gov

The use of catalysts, especially those that are efficient and can be recycled, is also a cornerstone of green chemistry. Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are often highly efficient, requiring only small amounts of the catalyst. rsc.org

Scale-Up Considerations for Research Applications

Transitioning a synthetic route from a laboratory scale to a larger scale for research applications presents several challenges. For adamantane derivatives, these can include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the purification of the final product.

The industrial synthesis of adamantane itself has been well-established, often involving the rearrangement of tetrahydrodicyclopentadiene (B3024363) in the presence of a Lewis acid catalyst. orgsyn.org However, the synthesis of functionalized adamantanes and their subsequent reactions can be more complex.

For instance, processes involving byproducts that are difficult to remove can complicate scale-up. Purification by recrystallization may be necessary but can significantly impact production costs. google.com Therefore, developing synthetic methods that are high-yielding and produce minimal byproducts is crucial for scalability.

Recent research has focused on developing scalable and cost-effective approaches to key adamantane precursors. enamine.net For example, optimized syntheses of chiral adamantane derivatives have been developed to enable further biological investigation of these promising compounds. enamine.net The ability to perform reactions on a multigram scale is a key indicator of the potential for a synthetic route to be scaled up for broader research use. enamine.net

Advanced Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution and probing dynamic processes in the solid state.

While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, complex molecules like 1-(naphthalen-2-yl)adamantane often exhibit overlapping signals, particularly in the aromatic region of the ¹H spectrum. researchgate.net Multi-dimensional NMR techniques are essential for unambiguous signal assignment.

2D ¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, helping to map out the connectivity within the naphthalene (B1677914) and adamantane (B196018) spin systems.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the adamantane and naphthalene fragments and confirming the substitution pattern. For example, correlations from adamantane protons to naphthalene carbons would confirm the C-C linkage.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Adamantane-Naphthalene Derivatives

Data for 2-(Adamant-1-yl)pyrene (a structural analogue) and N-(adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide. preprints.orgacs.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source Compound |

|---|---|---|---|

| Aromatic-H | 7.17 - 8.53 | - | Naphthalene-sulfonamide derivative preprints.org |

| Aromatic-C | - | 115.0 - 151.6 | Naphthalene-sulfonamide derivative preprints.org |

| Adamantane-H | 1.48 - 2.21 | - | Both derivatives preprints.orgacs.org |

| Adamantane-C | - | 29.5 - 55.5 | Naphthalene-sulfonamide derivative preprints.org |

In the solid state, molecular motions are restricted, leading to significant line broadening in NMR spectra due to factors like chemical shift anisotropy and dipolar couplings. spbu.ru Solid-state NMR (ssNMR) techniques, particularly those involving magic-angle spinning (MAS), are used to overcome this broadening and extract structural and dynamic information. spbu.runih.gov

Adamantane is a classic subject for ssNMR studies because its high symmetry allows for significant isotropic molecular motion even in the solid phase at room temperature, resulting in narrower lines than for many other rigid solids. spbu.ru For this compound, ssNMR can probe the dynamics of both the adamantane cage and the naphthalene ring. Variable-temperature (VT) ssNMR experiments can reveal information about molecular reorientations and the onset of specific motions as the temperature changes. researchgate.net

Relaxation time measurements (T₁ and T₁ρ) in the solid state provide insights into the rates of molecular motions on different timescales. researchgate.net Techniques like MAS relaxation dispersion NMR can characterize conformational exchange processes occurring on the microsecond-to-millisecond timescale, revealing information about the flexibility and conformational dynamics of the molecule within the crystal lattice. nih.gov

Multi-Dimensional NMR Techniques for Complex Structure Assignment

Vibrational Spectroscopy (IR, Raman) for Structural Features and Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and structural motifs, making this a valuable tool for characterization.

For adamantane-containing compounds, the spectra are often complex but contain signature peaks. The adamantane cage itself has characteristic vibrations. researchgate.net CCC bending and wagging modes are typically found in the low-frequency region of the Raman spectrum, from approximately 350 to 650 cm⁻¹. researchgate.net C-H and CH₂ stretching modes appear at higher frequencies. researchgate.net

The naphthalene group also gives rise to characteristic vibrations, including aromatic C-H stretching above 3000 cm⁻¹ and C=C ring stretching modes typically in the 1400-1600 cm⁻¹ region. The analysis of these spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help assign experimental bands to specific molecular motions. researchgate.net For example, in studies of related adamantane derivatives, calculations at the B3LYP/6-311++G(d,p) level have been used to accurately assign N-H bending modes and other complex vibrations. researchgate.net

Vibrational spectroscopy is also sensitive to intermolecular interactions. The formation of hydrogen bonds, for instance, typically causes a red-shift (a shift to lower frequency) and broadening of the stretching frequency of the donor group (e.g., O-H or N-H). This allows for the study of the hydrogen-bonding networks identified by X-ray crystallography.

Table 3: Representative Vibrational Modes and Frequencies (cm⁻¹) for Adamantane Derivatives

Data from experimental and theoretical studies on adamantane and its derivatives. researchgate.netresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type |

|---|---|---|

| ~3000 - 3100 | Aromatic C-H Stretch | IR, Raman |

| ~2850 - 2950 | Adamantane C-H Stretch | IR, Raman |

| ~1525 - 1600 | N-H Bending (if applicable) | IR, Raman |

| ~1400 - 1600 | Naphthalene C=C Ring Stretch | IR, Raman |

| ~350 - 650 | Adamantane CCC Bending/Wagging | Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence, Phosphorescence)

The electronic spectroscopy of this compound is primarily governed by the naphthalene chromophore, with the adamantyl group playing a significant role in modulating its photophysical properties through steric and electronic effects. The study of its absorption and emission characteristics provides insight into the nature of its excited states and its potential for applications in materials science.

Photophysical Behavior and Electronic Transitions

The photophysical behavior of molecules like this compound involves the absorption of ultraviolet light, which promotes electrons from the ground state (S₀) to an excited singlet state (S₁). The subsequent decay from this excited state can occur through various radiative and non-radiative pathways.

The electronic absorption spectrum of the naphthalene moiety is characterized by strong π-π* transitions. nih.govrsc.org In molecules with conjugated pi systems, the energy gap for π-π* transitions is smaller than for isolated double bonds, allowing them to absorb light in the UV-Vis region. libretexts.org The absorption of a photon excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For naphthalene, these transitions typically result in absorption bands in the ultraviolet region of the electromagnetic spectrum. nih.gov The process of absorption is followed by relaxation to the lowest vibrational level of the S₁ state, from which the molecule can return to the ground state by emitting a photon, a process known as fluorescence. libretexts.orgfiu.edu

Fluorescence spectra are typically mirror images of the absorption spectra and are red-shifted to lower energy (longer wavelengths), a phenomenon known as the Stokes shift. libretexts.org Another potential radiative decay pathway is phosphorescence, which involves a spin-forbidden transition from an excited triplet state (T₁) to the singlet ground state (S₀). libretexts.orgfiu.edu This process occurs at even longer wavelengths and has a much longer lifetime than fluorescence because it requires an intersystem crossing from the S₁ state to the T₁ state. libretexts.orgfiu.edu The rigid and bulky adamantane cage attached to the naphthalene chromophore can influence these photophysical processes. Its primary role is often steric, preventing intermolecular interactions that can lead to quenching of the excited state. acs.org

Influence of Substituents and Environment on Luminescence Properties

The luminescence properties of this compound and its derivatives are highly sensitive to the presence of other chemical groups (substituents) and the nature of the surrounding medium (environment).

Influence of Substituents:

The adamantane group itself is a key substituent. Its rigid, diamond-like structure provides significant steric bulk, which can effectively isolate the naphthalene fluorophore from neighboring molecules. acs.orgresearchgate.net This isolation minimizes aggregation-caused quenching and can lead to enhanced fluorescence quantum yields, particularly in the solid state. acs.org Studies on adamantane-substituted pyrenes have shown that the adamantane skeleton efficiently keeps the pyrenyl moieties electronically isolated from each other. acs.org This principle applies to the naphthalene system as well, where the adamantyl group helps preserve the intrinsic photophysical properties of the naphthalene core by preventing detrimental intermolecular interactions. chemrxiv.org

Introducing other substituents onto the naphthalene ring further modulates the luminescence. For instance, the addition of electron-donating groups like methoxy (B1213986) (-OCH₃) can alter the energy levels of the HOMO and LUMO, leading to shifts in the absorption and emission spectra. chemrxiv.org In a study of adamantane-substituted naphthalenes, a derivative with 2,6-dimethoxy substituents on the naphthalene core was synthesized and its photophysical properties were compared to the unsubstituted analogue. chemrxiv.org The presence of these substituents impacts the electronic structure and, consequently, the emission wavelength and quantum efficiency. chemrxiv.org

| Compound | Emission Maximum (λem) | Photoluminescence Quantum Yield (Φ) |

|---|---|---|

| 2,6-bis(4-(1-adamantyl)phenyl)-naphthalene | 368 nm | 47% |

| 1,5-bis(4-(1-adamantyl)phenyl)-2,6-dimethoxynaphthalene | 419 nm | 17% |

Influence of Environment:

The surrounding environment, such as the solvent or the physical state (solution vs. solid), significantly affects luminescence. In solution, the polarity of the solvent can influence the energy of the excited state, sometimes leading to a shift in the emission wavelength, a phenomenon known as solvatochromism. mdpi.com For molecules with intramolecular charge transfer character in the excited state, polar solvents can stabilize the excited state, causing a red shift in the fluorescence spectrum. mdpi.com

The transition from a solution to a solid crystalline state can have a profound impact on photophysical properties. chemrxiv.org In the solid state, molecules are in close proximity, which can lead to the formation of excimers (excited dimers) or other aggregates that often have distinct, red-shifted, and broad emission spectra. acs.org However, the bulky adamantyl group in this compound is designed to inhibit such close packing, thereby preserving the monomer emission characteristic of the isolated naphthalene chromophore even in the solid state. acs.orgchemrxiv.org Research on adamantane-substituted naphthalenes has demonstrated the formation of stable organic crystalline solid solutions, where the adamantane groups act as anchors, influencing the crystal lattice and the resulting photophysical properties. chemrxiv.org The solid-state emission of these materials can differ significantly from their properties in solution, highlighting the critical role of the environment in controlling their luminescent behavior. researchgate.net

Computational and Theoretical Investigations of 1 Naphthalen 2 Yl Adamantane

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the electronic properties of 1-(naphthalen-2-yl)adamantane. Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecule's geometry and calculate its electronic structure. researchgate.netnih.govresearchgate.netnih.gov

The primary focus of these calculations is the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO and LUMO are predominantly localized on the electron-rich naphthalene (B1677914) ring system. The adamantane (B196018) moiety, being a saturated aliphatic group, primarily serves as a bulky, weak electron-donating group and does not contribute significantly to the frontier orbitals. This localization indicates that the naphthalene part of the molecule is the primary site for electronic transitions and chemical reactions like electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. arabjchem.org A smaller gap suggests higher reactivity. DFT calculations allow for the precise determination of this gap and other global reactivity descriptors, which are essential for predicting the molecule's behavior in chemical processes. researchgate.net

Table 4.1.1: Representative DFT-Calculated Electronic Properties This table presents typical values for this compound based on calculations of analogous structures.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and kinetic stability. A larger gap implies greater stability. |

| Dipole Moment (µ) | ~0.5 D | Measures the molecule's overall polarity. |

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and intermolecular interactions. semanticscholar.orgmdpi.com These simulations model the movement of atoms by solving Newton's equations of motion, revealing how the molecule behaves in different environments, such as in solution or within a biological system. semanticscholar.org

A key aspect investigated by MD is the rotation around the single C-C bond connecting the rigid adamantane cage to the planar naphthalene ring. While steric hindrance between the two bulky groups might be expected to limit rotation, MD simulations can quantify the rotational energy barrier and identify the most stable conformers. This flexibility is critical for its ability to adapt its shape to fit into binding pockets or crystal lattices.

MD simulations also elucidate how this compound interacts with its surroundings. In aqueous solutions, the hydrophobic nature of both the adamantane and naphthalene moieties drives interactions with other nonpolar molecules or surfaces to minimize contact with water. In the context of drug design, MD simulations can model the stability of the ligand-protein complex, revealing how water molecules and thermal fluctuations affect the binding pose and interaction strength over time. nih.govresearchgate.net

Docking Studies for Ligand-Target Interactions in Research Contexts

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein. For this compound, docking studies are valuable for exploring its potential in drug discovery, where the adamantane cage is a well-established pharmacophore. nih.govresearchgate.netnih.gov

The adamantane group is prized for its rigid, spherical, and highly lipophilic character, making it an excellent "anchor" for fitting into hydrophobic pockets within protein active sites. nih.gov Docking studies of adamantane derivatives consistently show this preferential binding. mdpi.comnih.gov In this compound, the naphthalene unit provides an additional site for interaction, primarily through π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan at the binding site.

In a typical docking study, the this compound molecule would be placed into the active site of a target protein. A scoring function then evaluates thousands of possible orientations and conformations to identify the most favorable binding mode, predicting the binding affinity. These studies can guide the design of more potent inhibitors by suggesting chemical modifications to improve interactions with the target. mdpi.comnih.gov

Table 4.3.1: Typical Interactions Identified in Docking Studies

| Molecular Moiety | Type of Interaction | Interacting Partner (in Proteins) |

|---|---|---|

| Adamantane Cage | Hydrophobic / van der Waals | Leucine, Isoleucine, Valine, Alanine |

| Naphthalene Ring | π-π Stacking / T-shaped π | Phenylalanine, Tyrosine, Tryptophan |

| Naphthalene Ring | Hydrophobic | Leucine, Proline, Methionine |

Prediction of Spectroscopic Signatures and Photophysical Parameters

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic and photophysical properties of molecules. cecam.org This is particularly relevant for this compound due to the chromophoric nature of the naphthalene ring. nih.govscience.gov

TD-DFT calculations can predict the molecule's electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. grafiati.com For this compound, these transitions are expected to be of π-π* character, localized on the naphthalene system. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band.

Furthermore, these computational methods can investigate the properties of the first excited state to predict photophysical parameters like fluorescence emission wavelength. By optimizing the geometry of the excited state and calculating the energy difference back to the ground state, the emission energy can be estimated. This is crucial for applications in fluorescent probes or organic light-emitting diodes (OLEDs). The agreement between predicted and experimental spectra serves as a validation of the computational approach. nih.gov

Table 4.4.1: Representative Predicted Photophysical Data This table presents typical values for a naphthalene chromophore attached to an aliphatic group, based on TD-DFT calculations.

| Parameter | Typical Predicted Value | Experimental Correlate |

|---|---|---|

| Absorption λmax (S0 → S1) | ~275 nm | UV-Vis Absorption Spectrum |

| Oscillator Strength (f) | ~0.15 | Molar Absorptivity (ε) |

| Emission λmax (S1 → S0) | ~330 nm | Fluorescence Emission Spectrum |

| S1 → T1 Energy Gap (ΔEST) | ~1.0 eV | Intersystem Crossing Rate / Phosphorescence |

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Complexation with Macrocyclic Receptors

The adamantane (B196018) group is a classic guest in host-guest chemistry, renowned for its strong and specific binding to various macrocyclic hosts. The attachment of a naphthalene (B1677914) ring introduces additional interactive capabilities, modulating the binding behavior and enabling more complex recognition events.

Cyclodextrins (CDs) are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for nonpolar guest molecules in aqueous solutions. mdpi.com The interaction between adamantane derivatives and β-cyclodextrin (β-CD) is a cornerstone of supramolecular chemistry, driven by the highly favorable geometric and hydrophobic match between the adamantane cage and the β-CD cavity. researchgate.net This strong association, which can have binding constants (Kₐ) on the order of 10⁴ to 10⁵ M⁻¹, is primarily driven by the displacement of "high-energy" water molecules from the host's cavity and the maximization of van der Waals interactions. researchgate.netosti.govuu.nl

The binding affinities for several adamantane derivatives with β-cyclodextrin are well-documented and provide a reference for the expected interaction strength of 1-(naphthalen-2-yl)adamantane.

| Guest Molecule | Binding Constant (Kₐ) in M⁻¹ | Reference |

|---|---|---|

| Adamantane (Ada) | 0.4 x 10⁵ | acs.org |

| Phenyladamantane (Ph-Ada) | 7.6 x 10⁵ | acs.org |

| 1-Adamantanecarboxylic acid | 3.2 x 10⁴ | uu.nl |

| 1-Adamantanemethylamide derivatives | 5.2 x 10⁴ | mdpi.com |

| Amantadine | 10² - 10⁴ (typical range) | nih.gov |

Cucurbit[n]urils (CB[n]) are a family of macrocyclic hosts composed of glycoluril (B30988) units linked by methylene (B1212753) bridges, featuring a hydrophobic cavity and two polar carbonyl-fringed portals. acs.org They are known for their ability to form exceptionally stable host-guest complexes.

Cucurbit osti.govuril (CB osti.gov), with its cavity volume of 279 ų, is an ideal host for the adamantane moiety. acs.org The host-guest complex between adamantane derivatives and CB osti.gov is remarkably stable, with reported association constants that can be extremely high, in some cases reaching ~10¹⁴ M⁻¹. acs.orgnih.gov This strong binding is driven by the release of cavity-bound water and favorable ion-dipole interactions between a positively charged guest (like protonated adamantanamine) and the carbonyl portals of CB osti.gov. acs.orgnih.gov

Cucurbit mdpi.comuril (CB mdpi.com) has a larger cavity (479 ų) and is capable of encapsulating two guest molecules simultaneously, forming a 1:1:1 ternary complex. acs.orgacs.org This is particularly relevant for this compound. The CB mdpi.com cavity is large enough to accommodate the adamantane moiety of one molecule and an aromatic guest, such as a naphthalene derivative or methyl viologen, as a second guest. acs.orgacs.org This allows CB mdpi.com to act as a "molecular handcuff," non-covalently linking two different molecular entities. acs.org Therefore, this compound could potentially form a 2:2 complex with CB mdpi.com, where the adamantane moiety of one molecule and the naphthalene moiety of another are co-encapsulated within the host cavity.

Cyclodextrin-Based Systems and Binding Affinities

Self-Assembly Strategies and Nanostructures Formation

The strong and highly specific molecular recognition between the adamantane moiety and macrocyclic hosts like cyclodextrins is a powerful tool for programming the self-assembly of complex supramolecular nanostructures. chemisgroup.us By using multivalent building blocks—polymers or nanostructures functionalized with multiple adamantane groups (guests) or cyclodextrin (B1172386) units (hosts)—researchers can drive the formation of well-defined architectures such as hydrogels and nanoparticles through physical crosslinking. uu.nlfrontiersin.org

In this context, this compound can act as a monofunctional building block. When introduced into a system containing multivalent cyclodextrin hosts, it can function as a competitive binder to modulate the degree of crosslinking and thus the material's properties. Conversely, polymers functionalized with this compound could self-assemble in the presence of multivalent cyclodextrins to form ordered nanomaterials. frontiersin.org

Furthermore, the naphthalene moiety itself can drive self-assembly. Molecules containing naphthalene diimide (NDI) appended to peptides have been shown to self-assemble in aqueous solutions into n-type 1D nanostructures, such as helical nanofibers and twisted nanoribbons. nih.gov This assembly is directed by a combination of β-sheet hydrogen bonding and π-π stacking of the NDI units. nih.gov The dual nature of this compound, possessing both a potent host-binding adamantane group and a π-rich naphthalene group, provides multiple handles for directing self-assembly into functional nanostructures. frontiersin.orgnih.govresearchgate.net

Intermolecular Interactions Driving Supramolecular Architectures

The formation of supramolecular structures involving this compound is governed by a subtle interplay of several non-covalent interactions. The stability and geometry of the final architecture depend on the cumulative strength of these forces.

Dispersion Forces and Hydrophobic Interactions: These are the primary forces responsible for the encapsulation of the nonpolar adamantane cage within the hydrophobic cavities of hosts like cyclodextrins and cucurbiturils. osti.govvulcanchem.com The removal of water molecules from the host cavity and from the surface of the adamantane guest is entropically favorable and a major contributor to the high binding affinities observed. osti.gov

π-π Stacking: The planar, electron-rich naphthalene ring is prone to π-π stacking interactions. mdpi.com In the solid state or in aggregated structures, these interactions can lead to ordered packing where the naphthalene rings of adjacent molecules align in a parallel or offset fashion, with inter-ring distances typically between 3.4 and 3.5 Å. acs.org This interaction is crucial for the formation of nanostructures in many aromatic systems. vulcanchem.comnih.gov

Molecular Recognition Mechanisms and Selectivity

The ability of host molecules to selectively bind this compound over other potential guests is a hallmark of molecular recognition. This selectivity arises from a combination of thermodynamic and kinetic factors rooted in the molecule's unique structure.

The primary mechanism for recognition is the exceptional size, shape, and hydrophobic complementarity between the adamantane cage and the cavity of specific hosts, most notably β-CD and CB osti.gov. researchgate.netacs.org This "lock-and-key" fit maximizes favorable van der Waals contacts and drives the strong binding. osti.gov The rigidity of the adamantane cage ensures that there is a minimal entropic penalty upon binding, further enhancing the association.

The naphthalene substituent plays a critical role in secondary recognition and in modulating selectivity. While the adamantane group provides the main binding force, the naphthalene ring can engage in additional interactions that fine-tune the affinity. For example, the higher binding affinity of phenyladamantane compared to adamantane with β-CD demonstrates that an appended aromatic group can lead to more favorable interactions, thereby increasing selectivity for the substituted guest. acs.org

Selectivity is also highly dependent on the choice of host. While β-CD is selective for the adamantane moiety, its smaller cavity cannot accommodate the naphthalene ring. In contrast, the larger CB mdpi.com cavity can recognize both parts of the molecule, potentially binding the adamantane of one molecule and the naphthalene of another, leading to a completely different mode of recognition and assembly. acs.orgacs.org This host-dependent recognition allows for the creation of diverse and controllable supramolecular systems based on a single, versatile guest molecule like this compound.

Advanced Materials Science Applications of 1 Naphthalen 2 Yl Adamantane Derivatives

Design of Crystalline Solid Solutions and Co-crystals

The predictable and robust non-covalent interactions involving the adamantane (B196018) group make it an excellent "anchor" in crystal engineering. This property is particularly valuable in the design of crystalline solid solutions (CSSs) and co-crystals, where precise control over the molecular arrangement is paramount.

Detailed research has demonstrated the use of adamantane-substituted naphthalene (B1677914) derivatives in creating binary crystalline solid solutions. rsc.orgacs.org In this approach, two similar but distinct naphthalene derivatives, one acting as a host and the other as a guest, are co-crystallized. The bulky adamantane substituents, linked to the naphthalene core, induce strong dispersion forces that stabilize the resulting crystal lattice, allowing for the incorporation of a guest molecule within the host's crystal structure. rsc.org This strategy has been successfully employed to create the first designed crystalline solid solution systems stabilized exclusively by dispersion forces with definitive structural evidence. acs.org

A key design principle involves introducing a phenylene linker between the adamantane and naphthalene units to prevent steric hindrance. rsc.org The synthesis of these host and guest molecules, such as those derived from dibromonaphthalene and 4-(1-adamantyl)phenyl boronic ester, is typically achieved through cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net The high thermal stability of these adamantane-naphthalene derivatives allows for the formation of high-quality crystals via methods like physical vapor transport (PVT), which avoids the inclusion of solvent molecules in the final crystal lattice. rsc.orgacs.org

For a crystalline solid solution to form, it is crucial that the host and guest molecules possess similar lattice energies and are spatially compatible. acs.org The adamantane group's strong, non-directional interactions help to overcome potential mismatches, effectively "anchoring" different molecules into a single, ordered crystalline phase. rsc.org X-ray crystallography has been used to confirm the formation of these binary monocrystalline solid solutions, revealing how the guest molecules occupy specific sites within the host lattice. rsc.orgacs.org

| Compound Type | Synthesis Method | Crystallization Method | Key Finding | Reference |

| Adamantane-substituted naphthalenes | Suzuki-Miyaura cross-coupling | Physical Vapor Transport (PVT) | Formation of binary crystalline solid solutions stabilized by dispersion forces. | rsc.orgacs.org |

| 4-amino-1,2-naphthoquinones | Folin analysis reaction | Not specified | C-H···O and C-H···π interactions form a 3D network. | researchgate.net |

| Tetraaryladamantane/phenol (B47542) | Solution co-crystallization | Slow evaporation/diffusion | Hydrogen bonding between phenol and chaperone stabilizes the co-crystal lattice. | thno.org |

Optoelectronic Materials and π-Conjugated Systems

The incorporation of the 1-(naphthalen-2-yl)adamantane moiety into π-conjugated systems is a promising strategy for developing new materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). The adamantane group serves multiple functions: it enhances solubility, prevents aggregation-induced quenching of fluorescence, and improves the thermal and morphological stability of thin films. researchgate.netresearchgate.net

The rigid and bulky nature of the adamantane cage can effectively isolate chromophores from each other in the solid state. acs.org This separation prevents the formation of excimers or aggregates that often lead to undesirable red-shifted emission and lower quantum yields. acs.org Research on analogous systems, such as pyrene-decorated adamantanes, has shown that the adamantane skeleton efficiently keeps the pyrenyl moieties electronically isolated, leading to structured emission characteristic of the isolated fluorophore. acs.org

Derivatives of this compound are being explored as components in OLEDs. For instance, compounds like 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) have been successfully used as both a hole-transporting material and an emitting layer in blue OLEDs. researchgate.net The presence of the bulky naphthalene-substituted anthracene (B1667546) core contributes to high thermal stability and good film-forming properties, which are crucial for device performance and longevity. google.com The strategic placement of adamantane groups on π-conjugated backbones can modulate the optoelectronic properties, including tuning the emission color and enhancing the charge carrier mobility. rsc.orgresearchgate.net

| Compound/System | Application | Key Property | Mechanism/Function | Reference |

| Adamantane-annulated arenes | Optoelectronics | Enhanced conjugation, high solubility, stability | Peripheral modification of π-systems. | researchgate.net |

| 2-methyl-9,10-bis(naphthalen-2-yl)anthracene (MADN) | Blue OLEDs | Hole transport, blue emission | Serves as emitter and hole transport layer. | researchgate.net |

| Pyrene-decorated adamantanes | Solid-state emitters | Suppression of aggregation, structured emission | Adamantane acts as a rigid separator for pyrene (B120774) units. | acs.org |

| BN Embedded π-Conjugated Systems | Optoelectronics | Tunable optoelectronic properties | Isoelectronic replacement of C-C with B-N units. | frontiersin.orgnih.gov |

Polymer Chemistry and Functional Materials

In polymer chemistry, the adamantane cage is incorporated into polymer backbones or as side groups to impart desirable properties such as increased thermal stability, enhanced rigidity, and improved solubility in organic solvents. researchgate.netacs.org Polymers containing the this compound unit combine the advantages of the adamantyl group with the specific properties of the naphthalene moiety.

Adamantane-based polymers, such as polyamides and polyimides, exhibit exceptionally high glass transition temperatures (Tg) and excellent thermal stability due to the rigid and bulky nature of the adamantane unit. researchgate.netacs.org For example, a series of polyimides prepared from an adamantane-based dietheramine and various aromatic dianhydrides showed Tg values between 248 and 308 °C and decomposition temperatures above 500 °C. acs.org The incorporation of such structures leads to amorphous polymers with good solubility in various organic solvents, which is advantageous for processing. acs.org

The introduction of adamantane can also create microporosity in polymers, making them suitable for applications in gas storage and separation. magtech.com.cn Multi-substituted adamantane can act as a rigid, three-dimensional "knot" to create microporous organic polymers (MOPs) with high specific surface areas and excellent chemical and thermal stability. magtech.com.cn While much of the research has focused on adamantane linked to phenyl groups, the principles are directly applicable to naphthalene-containing derivatives. The synthesis of such polymers can be achieved through various methods, including condensation polymerization and Yamamoto homocoupling. magtech.com.cnimpactfactor.org The resulting materials are being investigated for their performance in areas like high-temperature applications and as advanced membrane materials. researchgate.netsun.ac.za

| Polymer Type | Monomer(s) | Key Property | Potential Application | Reference |

| Adamantane-based Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and aromatic dianhydrides | High Tg (248-308 °C), high thermal stability (>500 °C), good solubility | Heat-resistant plastics, films | acs.org |

| Adamantane-based Polyamides | 1,3-Bis(4-aminophenyl)adamantane and aliphatic dicarboxylic acids | Thermally stable | High-performance fibers, engineering plastics | impactfactor.org |

| Microporous Organic Polymers (MOPs) | Multi-substituted adamantane and linkers | High surface area, thermal and chemical stability | Gas storage and separation, catalysis | magtech.com.cn |

Applications in Adaptive Supramolecular Frameworks

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. thno.org The adamantane group is a premier guest moiety in host-guest chemistry, forming stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins (CDs) and cucurbit[n]urils (CBs). nih.gov The this compound unit is particularly interesting in this context, as the naphthalene part can introduce additional interactions (e.g., π-π stacking) or functionalities (e.g., fluorescence).

The strong and specific interaction between adamantane and the hydrophobic cavity of hosts like β-cyclodextrin is a powerful tool for constructing self-assembling systems. nih.govrsc.org This host-guest recognition can be used to link different molecules together in a controlled and reversible manner, forming adaptive supramolecular frameworks. For example, polymers decorated with cyclodextrin (B1172386) hosts can be cross-linked by adding a bifunctional adamantane derivative, creating a self-healing hydrogel. researchgate.net The stimulus-responsive nature of these non-covalent bonds allows the material to disassemble and reassemble in response to external triggers like pH or temperature changes. acs.org

In the context of this compound, the naphthalene unit can serve as a reporter group. For instance, its fluorescence might be quenched upon inclusion within a host cavity and restored upon release, allowing for the development of sensory materials. rsc.org Researchers have demonstrated that guests like 2,6-bis(4,5-dihydro-1H-imidazol-2-yl)naphthalene can form stable complexes with cucurbituril (B1219460) hosts, illustrating the compatibility of the naphthalene moiety within these supramolecular systems. acs.orgacs.org By combining the strong binding of the adamantane anchor with the functional properties of the naphthalene unit, derivatives of this compound are key building blocks for creating sophisticated, functional materials such as targeted drug delivery systems and responsive nanomaterials. thno.orgrsc.org

Compound Names Table

| Abbreviation / Trivial Name | IUPAC Name |

| MADN | 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene |

| 4-(1-adamantyl)phenyl boronic ester | 4-(Adamantan-1-yl)phenylboronic acid pinacol (B44631) ester |

| β-CD | Beta-cyclodextrin |

| CBs | Cucurbiturils |

| MOPs | Microporous Organic Polymers |

| PVT | Physical Vapor Transport |

| CSSs | Crystalline Solid Solutions |

| OLEDs | Organic Light-Emitting Diodes |

Biological Activity and Mechanistic Insights Research Focus

In Vitro Studies of Molecular Interactions with Biological Targets

The interaction of 1-(naphthalen-2-yl)adamantane and related structures with biological targets has been extensively investigated through in vitro studies. These studies provide foundational knowledge on how this class of molecules functions at a molecular level.

Enzyme Inhibition Mechanisms

Derivatives of this compound have been identified as inhibitors of several key enzymes. The bulky, lipophilic nature of the adamantane (B196018) group, combined with the planar aromatic naphthalene (B1677914) moiety, allows these compounds to interact with enzyme active sites or allosteric sites, leading to modulation of their catalytic activity. scispace.comresearchgate.net

One major area of investigation is the inhibition of cytochrome P450 enzymes. researchgate.net These enzymes are crucial for metabolizing a wide range of xenobiotics, and their inhibition can have significant physiological effects. wikipedia.org For instance, adamantane-based thiadiazolyl pyrazoles have been synthesized and found to target the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer pathways. acs.org In studies on triple-negative breast cancer cells, a derivative named APP (4-(adamantan-1-yl)-2-(3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole) was identified as a lead compound with an IC₅₀ of 4.9 μM against the BT549 cell line. acs.org

Furthermore, N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]adamantane-1-carboxamide derivatives have been noted for their potential as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, where the naphthalen-2-yl substituent is correlated with enhanced enzyme inhibition. vulcanchem.com Other research has shown that adamantane-linked compounds can act as potent urease inhibitors, with some derivatives exhibiting activity many times that of the standard inhibitor, thiourea (B124793). mdpi.com

The mechanism of inhibition can vary. In many cases, it is competitive, where the inhibitor molecule is similar enough to the substrate to bind to the active site, blocking the substrate's access. libretexts.orgbgc.ac.in In other instances, non-competitive inhibition occurs, where the inhibitor binds to a different site on the enzyme, causing a conformational change that inactivates it. libretexts.orgstudymind.co.uk

| Target Enzyme/Process | Derivative Class | Key Findings | Citations |

| EGFR Kinase | Adamantanyl-based thiadiazolyl pyrazoles | Lead compound APP showed an IC₅₀ of 4.9 μM in BT549 TNBC cells. | acs.org |

| Urease | Adamantane-linked hydrazine-1-carbothioamides | Compounds exhibited potent urease inhibition with IC₅₀ values of 1.20 and 2.44 μM. | mdpi.com |

| 11β-HSD1 | N-(4-(naphthalen-2-yl)-1,3-thiazol-2-yl)adamantane-1-carboxamides | Naphthalen-2-yl group enhanced enzyme inhibition. | vulcanchem.com |

| Cytochrome P450 | Naphthalene derivatives | Catalyzed by CYP175A1, indicating interaction. | researchgate.net |

Receptor Binding and Ligand Affinity Research

The adamantane-naphthalene scaffold has been extensively used in the development of ligands for various receptors, particularly cannabinoid and neurotensin (B549771) receptors. The unique three-dimensional structure and hydrophobicity of the adamantane group play a crucial role in receptor affinity and selectivity. researchgate.net

In the field of cannabinoid receptor research, structure-activity relationship (SAR) studies have been conducted on adamantane indazole-3-carboxamide derivatives. biomolther.org It was found that for ligands targeting the Cannabinoid Type-1 Receptor (CB1R), the replacement of a 2-iodophenyl ring with an adamantane ring led to a significant decrease in binding affinity. biomolther.org However, the presence of a naphthalene ring was shown to increase affinity. biomolther.org For example, N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (APICA) and adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001) were identified as potent, non-selective full agonists at both CB1 and CB2 receptors, with EC₅₀ values in the low nanomolar range. researchgate.netnih.gov

Research on P2X7 receptor (P2X7R) antagonists has also highlighted the importance of the adamantyl group. publish.csiro.au The adamantane moiety appears to promote binding in the allosteric site of the human P2X7R, and its substitution significantly impacts potency. publish.csiro.au Similarly, studies on neurotensin receptor type 2 (NTS2) have shown that naphthyl-substituted compounds exhibit notable binding affinities. acs.org

| Receptor Target | Derivative Class | Key Findings on Affinity | Citations |

| Cannabinoid Receptor 1 (CB1R) | Adamantane indazole-3-carboxamide | Replacing a 2-iodophenyl ring with an adamantane ring decreased affinity. | biomolther.org |

| Cannabinoid Receptor 1 (CB1R) | (Naphthalen-1-yl)methanone | The presence of a naphthalene ring increased affinity. | biomolther.org |

| CB1 and CB2 Receptors | Adamantane-derived indoles (APICA, SDB-001) | Full agonists with EC₅₀ values ranging from 16-43 nM for CB1 and 29-216 nM for CB2. | nih.gov |

| P2X7 Receptor | Adamantyl-cyanoguanidines | Adamantane moiety is crucial for functional activity and promotes binding in the allosteric site. | publish.csiro.au |

| Neurotensin Receptor 2 (NTS2) | Naphthyl-substituted compounds | Naphthyl derivatives showed significant binding affinity, with Kᵢ values as low as 6 nM for some compounds. | acs.org |

Studies on Interactions with Cellular Components (e.g., membranes, DNA)

Beyond specific enzyme and receptor targets, adamantane-naphthalene derivatives interact with other fundamental cellular components. The lipophilicity imparted by the adamantane cage facilitates passage through and interaction with cellular membranes. researchgate.net Research on naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) has demonstrated that these molecules can cause severe damage to the membranes of bacteria like S. aureus and P. aeruginosa. mdpi.com

Furthermore, certain derivatives have been designed to interact with DNA. Adamantane-naphthyl thiourea conjugates have been explored for their potential to interact with DNA. researchgate.net Additionally, photochemically generated quinone methides (QMs) from naphthol precursors—structures related to the naphthalene moiety—are known to be reactive intermediates that can alkylate and cross-link DNA, a mechanism that contributes to their antiproliferative activity. nih.gov The crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione reveals the potential for C—H⋯π interactions, which can play a role in the binding of these molecules to biological macromolecules, including DNA and proteins. iucr.org

Structure-Activity Relationship (SAR) Studies for Biological Function Modulation

SAR studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, these studies have provided a clear understanding of how structural modifications influence function.

A key principle emerging from SAR studies is the significant role of the bulky adamantane group in conferring potency and influencing pharmacokinetics. researchgate.netpublish.csiro.au In P2X7R antagonists, the adamantane moiety is consistently highlighted as essential for activity. publish.csiro.au Similarly, in cannabimimetic indoles, the nature of the functional group linking the adamantane and the core aromatic structure determines the in vivo activity. researchgate.net For example, an amide linker in N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (APICA) was found to be critical for its cannabimimetic effects. researchgate.netnih.gov

SAR studies on antimycobacterial agents have shown that a highly lipophilic 2-naphthyl moiety combined with a bulky group like diphenylmethyl on a piperazine (B1678402) ring results in potent inhibition of Mycobacterium tuberculosis. mdpi.com Conversely, for anti-influenza activity, substitutions at the tertiary positions of the adamantane nucleus have been found to be detrimental to a compound's potency. nih.gov In the context of cannabinoid receptor ligands, SAR analysis of (naphthalen-1-yl)methanone derivatives revealed that having a 4-alkoxynaphthalene group was more beneficial for CB₁R affinity than a heterocyclic ring. biomolther.org

Rational Design Principles for Bioactive Derivatives

The insights gained from mechanistic and SAR studies have informed the rational design of new bioactive derivatives based on the this compound scaffold. The primary design principle involves using the adamantane group as a "lipophilic bullet" or an "anchor" to enhance binding to biological targets and improve pharmacokinetic properties. researchgate.netchemrxiv.org Its rigid, three-dimensional structure can be functionalized to orient other pharmacophoric groups into positions that are optimal for interaction with a target's active or allosteric site. scispace.com

One successful strategy has been the creation of hybrid molecules that combine the adamantane-naphthalene core with other known pharmacophores. publish.csiro.au This approach led to the development of novel P2X7R antagonists. publish.csiro.au Another design principle involves modifying the linker between the adamantane and aromatic moieties to fine-tune activity, as seen in the development of synthetic cannabinoids where an amide linker was found to be superior to a ketone linker for in vivo potency. researchgate.net

Future Perspectives and Emerging Research Directions

Integration with Advanced Characterization Techniques

Future research will increasingly rely on sophisticated characterization techniques to gain deeper insights into the structure-property relationships of 1-(naphthalen-2-yl)adamantane and its derivatives. While standard spectroscopic methods provide fundamental structural information, a more comprehensive understanding necessitates the use of advanced analytical tools.

For instance, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the precise packing and intermolecular interactions of this compound in crystalline and amorphous states. This is particularly crucial for understanding its application in materials science, where solid-state properties are paramount. Techniques like two-dimensional NMR (COSY, HSQC, HMBC) will continue to be vital for the unambiguous assignment of complex derivatives.

Development of Novel Synthetic Methodologies for Complex Architectures

The synthesis of this compound itself is well-established, but future research will focus on developing novel and efficient synthetic routes to more complex architectures based on this core structure. acs.org This includes the regioselective functionalization of both the adamantane (B196018) cage and the naphthalene (B1677914) ring system.

Recent advancements in C-H activation and cross-coupling reactions offer exciting possibilities for the direct and selective introduction of various functional groups onto the adamantane and naphthalene moieties. acs.org These methods could lead to the creation of a diverse library of this compound derivatives with tailored electronic, optical, and biological properties. For example, triflic acid-promoted adamantylation has been shown to be an efficient method for synthesizing pyrene-decorated adamantanes. acs.org

Moreover, the development of synthetic strategies for incorporating the this compound unit into larger supramolecular assemblies, polymers, and dendrimers is a promising area. acs.orgresearchgate.net This could involve click chemistry, ring-opening metathesis polymerization (ROMP), or other modern polymerization techniques to create materials with unique and controllable properties. The synthesis of adamantane-based polyimides has demonstrated the potential for creating high-performance polymers. acs.org

Expansion into Bio-Nanotechnology and Hybrid Systems

The lipophilic and rigid nature of the adamantane cage, combined with the versatile chemistry of the naphthalene ring, makes this compound an attractive building block for applications in bionanotechnology and the development of hybrid systems. researchgate.net

An emerging area of interest is the use of adamantane derivatives in drug delivery systems. pensoft.net The adamantane moiety can act as a "lipophilic bullet," enhancing the ability of a drug molecule to penetrate cell membranes. researchgate.netnih.gov The naphthalene group, in turn, can be functionalized for specific targeting or to carry a therapeutic payload. Adamantane-containing liposomes and polymers are being explored as nanocarriers for targeted drug delivery. pensoft.net

Furthermore, the self-assembly properties of adamantane derivatives with host molecules like cyclodextrins can be exploited to create novel hydrogels, sensors, and controlled-release systems. researchgate.netacs.org The specific interaction between the adamantane cage and the cyclodextrin (B1172386) cavity is a powerful tool for constructing well-defined supramolecular architectures. The development of adamantane-conjugated cyclodextrins has been explored for the formation of supramolecular polymers. researchgate.net

The integration of this compound into hybrid materials, such as metal-organic frameworks (MOFs) or quantum dot bioconjugates, is another exciting frontier. The adamantane-naphthalene scaffold could serve as a rigid linker or a functional component within these hybrid systems, leading to materials with novel optical, electronic, or catalytic properties.

Predictive Modeling for Structure-Property-Function Relationships

As the complexity and diversity of this compound derivatives grow, computational and predictive modeling will become indispensable tools for guiding experimental research. researchgate.net Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies can help to establish correlations between the molecular structure and the observed properties or biological activities. jocpr.combenthamdirect.com

Density Functional Theory (DFT) calculations can be employed to predict the electronic structure, spectroscopic properties, and reactivity of new derivatives. jocpr.com This can aid in the rational design of molecules with specific absorption and emission characteristics for applications in organic electronics or as fluorescent probes. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and intermolecular interactions of these molecules in different environments, which is crucial for understanding their behavior in biological systems or in the solid state. ksu.edu.saplos.org

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new this compound-based materials and bioactive compounds, saving time and resources. researchgate.net The use of genetic algorithms and other machine learning techniques could further enhance the predictive power of these models, enabling the high-throughput screening of virtual libraries of compounds. researchgate.net

Q & A

Q. What are the established synthetic methodologies for preparing 1-(Naphthalen-2-YL)adamantane, and what reaction conditions optimize yield?

The synthesis typically involves Friedel-Crafts alkylation or acid-catalyzed reactions . For example, reacting 1-adamantanol with naphthalene derivatives (e.g., 1-methoxynaphthalene) in trifluoroacetic acid (TFA) facilitates adamantylation. Optimizing reaction temperature (e.g., 0–6°C for intermediates) and using Lewis acid catalysts (e.g., AlCl₃) improves regioselectivity and yield. Evidence from adamantylation of dihydroxynaphthalene derivatives shows that TFA promotes efficient coupling while minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- ¹H and ¹³C NMR spectroscopy are critical for structural confirmation. Adamantane protons appear as distinct multiplets (δ 1.6–2.1 ppm), while naphthalene aromatic protons resonate between δ 7.2–8.5 ppm .

- X-ray crystallography (using SHELX programs) resolves molecular packing and confirms stereochemistry. SHELXL refines high-resolution data and handles twinned crystals via twin law parameters .

Q. What safety considerations are critical when handling this compound in laboratory settings?

Based on toxicological profiles of naphthalene analogs:

- Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks.

- Avoid dermal exposure; naphthalene derivatives are linked to hepatic and respiratory effects in mammals .

- Store at 0–6°C in amber vials under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Discrepancies may arise from tautomerism or rotational isomers . For example, adamantylation of 1,4-dihydroxynaphthalene forms diketones, altering NMR signals. Strategies include:

Q. What computational methods predict the electronic properties of this compound derivatives, and how do they correlate with experimental data?

- Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution. For chalcone derivatives, DFT-predicted dipole moments align with experimental UV-Vis spectra, aiding in designing optoelectronic materials .

- Molecular docking evaluates interactions with biological targets (e.g., enzymes), validated by kinetic assays .

Q. How does the rigid adamantane moiety influence crystallographic behavior, and what challenges arise during refinement?

Adamantane’s rigidity promotes ordered crystal packing but complicates space group determination due to high symmetry. Challenges include:

Q. What strategies mitigate low yields in synthesizing bulky this compound derivatives?

Q. How are radical vs. ionic pathways differentiated in functionalization reactions of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.